molecular formula C20H18N4OS2 B11070235 S-(7-ethyl-10-thia-3,4,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaen-5-yl) benzenecarbothioate

S-(7-ethyl-10-thia-3,4,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaen-5-yl) benzenecarbothioate

Cat. No.: B11070235
M. Wt: 394.5 g/mol
InChI Key: XNIANJXAYRXPLI-UHFFFAOYSA-N
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Description

S-(7-ethyl-10-thia-3,4,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaen-5-yl) benzenecarbothioate: is a complex organic compound characterized by its unique structure, which includes a tetracyclic core with multiple nitrogen atoms and a benzenecarbothioate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-(7-ethyl-10-thia-3,4,6,8-tetrazatetracyclo[77002,6011,16]hexadeca-1(9),2,4,7,11(16)-pentaen-5-yl) benzenecarbothioate typically involves multiple steps, starting with the preparation of the tetracyclic core This core can be synthesized through a series of cyclization reactions involving appropriate precursors

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

S-(7-ethyl-10-thia-3,4,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaen-5-yl) benzenecarbothioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or other reduced forms.

    Substitution: The benzenecarbothioate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.

Scientific Research Applications

S-(7-ethyl-10-thia-3,4,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaen-5-yl) benzenecarbothioate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of S-(7-ethyl-10-thia-3,4,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaen-5-yl) benzenecarbothioate involves its interaction with molecular targets such as enzymes or receptors. The compound can modulate biological pathways by binding to these targets, leading to changes in cellular processes. Specific pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

S-(7-ethyl-10-thia-3,4,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaen-5-yl) benzenecarbothioate stands out due to its unique tetracyclic structure and the presence of multiple nitrogen atoms, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H18N4OS2

Molecular Weight

394.5 g/mol

IUPAC Name

S-(7-ethyl-10-thia-3,4,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaen-5-yl) benzenecarbothioate

InChI

InChI=1S/C20H18N4OS2/c1-2-15-21-18-16(13-10-6-7-11-14(13)26-18)17-22-23-20(24(15)17)27-19(25)12-8-4-3-5-9-12/h3-5,8-9H,2,6-7,10-11H2,1H3

InChI Key

XNIANJXAYRXPLI-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC2=C(C3=C(S2)CCCC3)C4=NN=C(N14)SC(=O)C5=CC=CC=C5

Origin of Product

United States

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